molecular formula C6F13N B1586757 2,2,3,3,4,4,5,5,6,6-Decafluoro-1-(trifluoromethyl)piperidine CAS No. 359-71-7

2,2,3,3,4,4,5,5,6,6-Decafluoro-1-(trifluoromethyl)piperidine

Cat. No. B1586757
CAS RN: 359-71-7
M. Wt: 333.05 g/mol
InChI Key: KCOKATNPCXDTEB-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5,6,6-Decafluoro-1-(trifluoromethyl)piperidine, also known as F-18 DFP, is a radiolabeled compound used in scientific research. This compound is a fluorine-18 labeled derivative of the organophosphate compound diisopropylfluorophosphate (DFP). F-18 DFP is used as a tracer in positron emission tomography (PET) imaging to study the activity of acetylcholinesterase (AChE) in the brain.

Scientific Research Applications

Piperidine Derivatives in Therapeutic Use

Piperidine, a six-membered nitrogen-containing heterocycle, plays a significant role in drug design due to its presence in a variety of drugs with diverse therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents, among others. Modifying the substitution pattern on the piperazine nucleus, a closely related heterocycle to piperidine, has been shown to significantly alter the medicinal potential of resultant molecules. These modifications can lead to new drugs with varied pharmacokinetic and pharmacodynamic properties, highlighting the flexibility and importance of piperidine and its derivatives in drug discovery (Rathi et al., 2016).

Anti-mycobacterial Activity of Piperidine Analogues

Piperidine analogues have demonstrated potential activity against Mycobacterium tuberculosis, including strains resistant to multiple drugs. The versatility of the piperidine scaffold in medicinal chemistry allows for the development of potent anti-mycobacterial compounds. This underlines the critical role of structural design and modification in enhancing the efficacy of piperidine-based molecules against tuberculosis (Girase et al., 2020).

Environmental Degradation of Fluorinated Compounds

The environmental fate of polyfluoroalkyl chemicals, which might include highly fluorinated compounds like "2,2,3,3,4,4,5,5,6,6-Decafluoro-1-(trifluoromethyl)piperidine," has been a topic of research. These studies focus on the microbial degradation of such compounds and their transformation into perfluoroalkyl acids, which have significant environmental and health implications. Understanding these processes is crucial for evaluating the environmental persistence and toxicity of fluorinated chemicals (Liu & Avendaño, 2013).

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6-decafluoro-1-(trifluoromethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F13N/c7-1(8)2(9,10)4(13,14)20(6(17,18)19)5(15,16)3(1,11)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOKATNPCXDTEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(N(C(C1(F)F)(F)F)C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00189465
Record name 2,2,3,3,4,4,5,5,6,6-Decafluoro-1-(trifluoromethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,4,4,5,5,6,6-Decafluoro-1-(trifluoromethyl)piperidine

CAS RN

359-71-7
Record name 2,2,3,3,4,4,5,5,6,6-Decafluoro-1-(trifluoromethyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=359-71-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,3,3,4,4,5,5,6,6-Decafluoro-1-(trifluoromethyl)piperidine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,3,3,4,4,5,5,6,6-Decafluoro-1-(trifluoromethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,4,4,5,5,6,6-decafluoro-1-(trifluoromethyl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.031
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Record name Perfluoro-N-methylpiperidine
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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